![molecular formula C23H27N3O4 B1675707 LY518674 CAS No. 425671-29-0](/img/structure/B1675707.png)
LY518674
概述
描述
LY-518674 是一种强效且选择性的过氧化物酶体增殖物激活受体 α (PPARα) 激动剂。它主要因其在治疗代谢综合征和动脉粥样硬化方面通过调节脂质代谢的潜在治疗作用而受到研究。 LY-518674 已知可以降低甘油三酯并提高高密度脂蛋白胆固醇 (HDL-C) 水平 .
准备方法
合成路线和反应条件
LY-518674 的合成涉及多步过程。其中一个关键步骤包括使用一步反应制备半碳酰肼中间体。 该过程采用原位 ReactIR 开发动力学模型,这有助于优化反应条件 。最终产物是通过一系列结晶过程获得的,确保高纯度和高产率。
工业生产方法
LY-518674 的工业生产利用了几项新技术,包括过程分析技术 (PAT) 和配备在线聚焦束反射测量 (FBRM) 和颗粒视觉和测量 (PVM) 探头的平行结晶器。 这些技术可以实现数据丰富的实验,缩短开发周期,并在整个四步过程中确保出色的纯度控制 .
化学反应分析
反应类型
LY-518674 会发生各种化学反应,包括氧化、还原和取代。这些反应对其合成和修饰至关重要。
常用试剂和条件
LY-518674 合成中常用的试剂包括用于动力学研究的氘代亮氨酸示踪剂和用于溶解化合物的各种溶剂,如二甲亚砜 (DMSO) .
主要形成的产物
科学研究应用
LY-518674 已被广泛研究用于其在各个领域的应用:
化学: 用作研究 PPARα 激活对脂质代谢影响的模型化合物。
生物学: 研究其在调节代谢综合征患者载脂蛋白 A-I (apoA-I) 和载脂蛋白 A-II (apoA-II) 的产生和分解代谢中的作用.
医学: 探索其在通过降低甘油三酯和提高 HDL-C 水平治疗动脉粥样硬化和代谢综合征方面的潜力.
工业: 用于开发针对脂质代谢紊乱的新型治疗剂.
作用机制
LY-518674 通过激活过氧化物酶体增殖物激活受体 α (PPARα) 发挥作用。这种激活导致参与脂质代谢的基因上调,从而导致载脂蛋白 A-I 和 A-II 的产生和分解代谢增加。 该化合物增强了血浆甘油三酯的脂解作用,并提高了胆固醇外排能力,从而有助于其治疗效果 .
相似化合物的比较
LY-518674 由于其对 PPARα 的高效力和选择性而独一无二。类似的化合物包括:
非诺贝特: 一种临床用于血脂异常的效力较低的 PPARα 激动剂。
吉非贝齐: 另一种对脂质代谢具有更广泛影响的 PPARα 激动剂。
西罗非布拉特: 一种具有类似治疗应用但药代动力学特性不同的 PPARα 激动剂。
LY-518674 因其对 PPARα 的特异性和强效激活而脱颖而出,使其成为治疗脂质代谢紊乱的进一步研究和开发的有希望的候选者 .
生物活性
LY518674 is a potent and selective agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a critical role in lipid metabolism and energy homeostasis. This compound has garnered attention for its ability to modulate various metabolic pathways, particularly in the context of dyslipidemia and metabolic syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and findings from clinical studies.
This compound functions primarily as a PPAR-α agonist, which is involved in the regulation of genes associated with lipid metabolism. The activation of PPAR-α leads to increased transcription of genes responsible for fatty acid oxidation, thereby enhancing lipid clearance from the bloodstream. This mechanism is particularly relevant in conditions characterized by elevated triglycerides and low levels of high-density lipoprotein cholesterol (HDL-C).
Key Findings on Mechanism
- Selective Activation : this compound is approximately 3,000 times more potent and 300 times more selective for PPAR-α compared to PPAR-γ, making it a unique candidate for therapeutic applications in dyslipidemia management .
- Regulation of ABCA1 : It has been shown to upregulate ATP-binding cassette transporter A1 (ABCA1), which is crucial for HDL biogenesis. This effect is mediated through both PPAR-α and liver X receptor alpha (LXRα) pathways .
Study Design and Population
Several clinical trials have investigated the efficacy and safety of this compound in patients with dyslipidemia and metabolic syndrome. Notable studies include:
-
Dyslipidemia Study :
- Participants : 309 patients with elevated triglycerides and low HDL-C.
- Intervention : Randomized to receive this compound (10, 25, 50, or 100 μg), fenofibrate (200 mg), or placebo for 12 weeks.
- Results : this compound significantly reduced triglycerides by approximately 34.9% to 41.7% and increased HDL-C by 15.8% compared to placebo .
- Hypercholesterolemia Study :
Table of Key Clinical Findings
Parameter | This compound (100 μg) | Fenofibrate (200 mg) | Placebo |
---|---|---|---|
Triglycerides (% change) | -34.9% to -41.7% | Similar | Not significant |
HDL-C (% change) | +15.8% | +14.4% | Not significant |
LDL-C (% change) | +20.4% | +0.3% | Not significant |
Serum Creatinine (% change) | Increased | Increased | Not significant |
Lipid Profile Modulation
This compound has demonstrated a consistent ability to alter lipid profiles favorably:
- Triglyceride Reduction : Significant decreases in very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides were observed across studies, indicating enhanced lipolysis .
- HDL-C Levels : Although increases in HDL-C were noted, the effects varied with dosage; lower doses tended to yield better outcomes compared to higher doses .
ApoA-I Production
The compound also affects apolipoprotein metabolism:
- Increased ApoA-I Production : Increases in the production rates of apoA-I were documented, which are essential for HDL formation and reverse cholesterol transport .
- Kinetics Studies : Kinetic studies showed enhanced clearance rates for apoB-containing lipoproteins, suggesting improved lipid metabolism .
属性
IUPAC Name |
2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962564 | |
Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425671-29-0 | |
Record name | LY 518674 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-518674 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12988 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-518674 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。